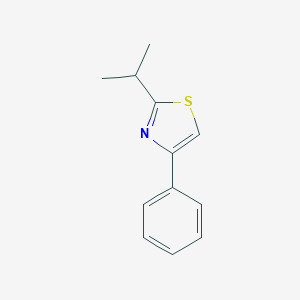
Thiazole, 2-(1-methylethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 2-(1-methylethyl)-4-phenyl-, also known as Thiazole, 2-(1-methylethyl)-4-phenyl-, is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 2-(1-methylethyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 2-(1-methylethyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have indicated that thiazole compounds exhibit promising antibacterial properties. For instance, novel thiazole derivatives synthesized from aminothiazole demonstrated effective antibacterial activity against various strains. The compound's structural modifications, particularly the introduction of different substituents, significantly influenced its antibacterial efficacy.
Case Study:
A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial potential .
2. Anticancer Properties
Thiazoles have been extensively studied for their anticancer activities. Compounds derived from thiazole structures have shown effectiveness against various cancer cell lines, including lung adenocarcinoma and glioblastoma.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 19 | A549 (Lung) | 23.30 | High |
| Compound 20 | U251 (Glioblastoma) | 15.00 | Moderate |
| Compound 21 | WM793 (Melanoma) | 10–30 | High |
In one notable case, the derivative N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides displayed significant selectivity against the NIH/3T3 mouse embryoblast cell line with an IC50 value of 23.30 ± 0.35 mM .
3. Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their potential as anti-inflammatory agents. A specific study focused on the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), both of which are involved in pain modulation.
Case Study:
The compound SW-17, a thiazole-based dual inhibitor, was tested for its ability to alleviate orofacial inflammatory pain in female rats. Although it did not significantly reduce pain in this model, it demonstrated a promising structure-activity relationship that could lead to more effective analogs .
Structure-Activity Relationship (SAR)
The effectiveness of thiazole derivatives is often linked to their structural characteristics. Modifications such as substituent placement and functional group variations can greatly influence their biological activities.
Key Findings:
属性
CAS 编号 |
19968-51-5 |
|---|---|
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC 名称 |
4-phenyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
IIINACKGVRAZSE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
同义词 |
2-Isopropyl-4-phenylthiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















